molecular formula C7H16O9S3 B025266 1,2,4-Tris(methanesulfonyloxy)butane CAS No. 108963-16-2

1,2,4-Tris(methanesulfonyloxy)butane

Cat. No. B025266
M. Wt: 340.4 g/mol
InChI Key: YJIUOKPKBPEIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05977381

Procedure details

A solution of 18.1 ml of methanesulphonic acid in 45 ml of ethyl acetate was added dropwise within 2 hours under argon to a solution, cooled to 0-5° C., of 7.96 g of S-1,2,4-butanetriol and 33.5 ml of triethylamine in 90 ml of ethyl acetate. The white suspension was stirred at 0-5° C. for a further 2 hours and thereafter the suspension was filtered and the yellow filtrate was washed in succession with 75 ml of 1N hydrochloric acid, 75 ml of saturated NaHCO3 solution and 75ml of saturated NaCl solution. The organic phase was dried over Na2SO4, filtered and the filtrate was concentrated. 21.79 g of yellow oil were obtained.
Quantity
18.1 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
S-1,2,4-butanetriol
Quantity
7.96 g
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([OH:5])(=[O:4])=[O:3].C(N([CH2:11][CH3:12])CC)C>C(OCC)(=O)C>[CH3:1][S:2]([O:5][CH:11]([CH2:12][O:5][S:2]([CH3:1])(=[O:4])=[O:3])[CH2:12][CH2:11][O:5][S:2]([CH3:1])(=[O:4])=[O:3])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
18.1 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
S-1,2,4-butanetriol
Quantity
7.96 g
Type
reactant
Smiles
Name
Quantity
33.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The white suspension was stirred at 0-5° C. for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the yellow filtrate was washed in succession with 75 ml of 1N hydrochloric acid, 75 ml of saturated NaHCO3 solution and 75ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)OC(CCOS(=O)(=O)C)COS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.